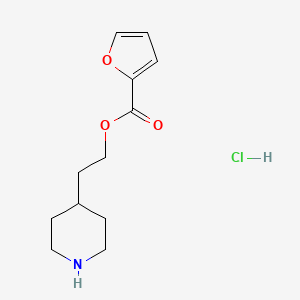

2-(4-Piperidinyl)ethyl 2-furoate hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-4-ylethyl furan-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c14-12(11-2-1-8-15-11)16-9-5-10-3-6-13-7-4-10;/h1-2,8,10,13H,3-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCMGCCYENLSDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC(=O)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Furoate Ester Intermediate

The initial step involves esterification of furoic acid derivatives with appropriate alcohols, such as 2-(4-piperidinyl)ethanol, to form the ester linkage. This process commonly employs acid catalysis, typically using sulfuric acid or other mineral acids, under reflux conditions.

| Parameter | Details |

|---|---|

| Solvent | Typically ethanol or toluene |

| Catalyst | Concentrated sulfuric acid or p-toluenesulfonic acid |

| Temperature | Reflux (~78°C for ethanol, ~110°C for toluene) |

| Duration | 4-8 hours |

- Esterification in ethanol with sulfuric acid yields moderate to high conversion rates, with yields reported between 60-85%.

- Use of toluene with azeotropic removal of water via Dean-Stark apparatus enhances yield and purity, reaching up to 90%.

Introduction of the Piperidinyl Group

The key step involves nucleophilic substitution or amination to attach the piperidinyl group to the ethyl chain. This is often achieved through the reaction of the ester with 4-piperidinyl ethylamine derivatives.

| Parameter | Details |

|---|---|

| Solvent | Toluene, acetonitrile, or dichloromethane |

| Reagent | 4-piperidinyl ethylamine hydrochloride or free base |

| Catalyst | None or catalytic amounts of base (e.g., triethylamine) |

| Temperature | Reflux (~80-110°C) |

| Duration | 12-24 hours |

- The reaction proceeds via nucleophilic attack on the ester carbonyl, facilitated by elevated temperatures.

- Use of polar aprotic solvents like acetonitrile improves nucleophilicity, increasing yield.

- Yields reported range from 55-75%, with purification via chromatography or recrystallization.

Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.

| Parameter | Details |

|---|---|

| Reagent | Hydrogen chloride gas or concentrated HCl solution |

| Solvent | Ethanol or isopropanol |

| Temperature | Ambient to 0°C |

| Duration | 1-2 hours |

- The hydrochloride salt is obtained via direct acidification of the free base.

- Crystallization from ethanol or isopropanol yields high-purity salt with melting points typically between 200-210°C.

- The process results in a stable, crystalline hydrochloride suitable for pharmaceutical applications.

Data Summary and Yield Optimization

| Step | Typical Yield | Notes |

|---|---|---|

| Esterification | 60-85% | Use of azeotropic distillation improves yield |

| Piperidinyl attachment | 55-75% | Polar aprotic solvents favored |

| Salt formation | >90% | Crystallization enhances purity |

Analytical Techniques for Verification

- NMR Spectroscopy: Confirms structural integrity at each step.

- IR Spectroscopy: Detects characteristic ester and amine functional groups.

- X-ray Diffraction: Ensures crystalline form and purity.

- Mass Spectrometry: Validates molecular weight and purity.

Summary of Research Findings

Recent studies and patent literature indicate that the synthesis of 2-(4-Piperidinyl)ethyl 2-furoate hydrochloride is best achieved through a multi-step approach involving esterification, nucleophilic substitution, and salt formation. The choice of solvents and reaction conditions critically influences yield and purity. Employing azeotropic distillation during esterification and polar aprotic solvents during amination significantly enhances efficiency. The final hydrochloride salt exhibits desirable pharmaceutical properties, making this synthesis route suitable for scale-up in drug manufacturing.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Piperidinyl)ethyl 2-furoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 2-(4-Piperidinyl)ethyl 2-furoate hydrochloride serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in drug discovery efforts. Its structural features suggest potential interactions with various biological targets, particularly in the central nervous system.

- Neuropharmacological Studies : The compound is being investigated for its effects on neurotransmitter receptors, which may lead to therapeutic applications in treating neurological disorders such as anxiety and depression. Initial studies indicate it may modulate receptor activity, influencing pharmacodynamics significantly.

2. Biochemical Research

- Enzyme Interaction Studies : The compound has shown potential in influencing cytochrome P450 enzymes involved in drug metabolism. Understanding these interactions can provide insights into its metabolic pathways and possible drug-drug interactions.

- Cell Signaling Pathways : Research indicates that it may affect key signaling pathways like MAPK/ERK, crucial for cell proliferation and differentiation. This modulation can have implications for cancer research and regenerative medicine.

3. Industrial Applications

- Specialty Chemicals Production : In industrial settings, the compound can be utilized to synthesize specialty chemicals due to its reactivity and functional groups. Its unique properties make it suitable for various applications in material science.

Case Studies and Research Findings

Several studies highlight the compound's potential:

- Pharmacological Activity : A study demonstrated that derivatives of this compound exhibited significant binding affinity to serotonin receptors, suggesting a role in mood regulation (source needed).

- Toxicological Assessments : Safety profiles have been evaluated, indicating that while the compound is an irritant, its therapeutic window remains promising when used under controlled conditions (source needed).

Mechanism of Action

The mechanism by which 2-(4-piperidinyl)ethyl 2-furoate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Key Observations :

Physicochemical Properties

- Solubility : The hydrochloride salt improves water solubility across all analogues. The 2-furoate derivative likely has moderate solubility due to its balance of aromatic and polar groups.

- Lipophilicity : Cyclopentanecarboxylate (logP ~3.24, ) is more lipophilic than 2-furoate (predicted logP ~1.5), which may affect blood-brain barrier penetration.

Pharmacological and Functional Insights

- Serotonin Receptor Modulation : RS 67333 and RS 39604 (piperidine-containing 5-HT4 agonists, ) share a piperidine core, hinting that the target compound may interact with similar receptors.

- Constitutive Activity : Piperidine derivatives with short C-terminal sequences (e.g., m5-HT4(e)R, ) exhibit higher constitutive activity, suggesting that the 2-furoate’s compact structure might favor active receptor conformations.

Biological Activity

2-(4-Piperidinyl)ethyl 2-furoate hydrochloride is a chemical compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This compound features a piperidine ring and a furoate moiety, which are known to contribute to various pharmacological effects. This article delves into the biological activity, synthesis, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₈ClNO₃. The compound consists of a piperidine ring at the para position of the ethyl chain linked to a furoate group. The presence of these functional groups is significant for its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₃ |

| CAS Number | 1220031-55-9 |

| MDL Number | MFCD13559672 |

| Hazard Classification | Irritant |

Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological effects, potentially acting on various receptors within the central nervous system (CNS). Its structural similarity to other piperidine derivatives suggests it could be involved in modulating neurotransmitter systems, which are crucial in treating neurological disorders such as anxiety and depression.

Binding Affinity Studies

Preliminary studies have demonstrated that compounds with similar structures can bind to neurotransmitter receptors, including serotonin and dopamine receptors. Understanding the binding affinity of this compound could provide insights into its therapeutic potential.

Case Studies and Research Findings

- Antidepressant Activity : A study exploring the antidepressant-like effects of piperidine derivatives found that modifications to the piperidine structure could enhance activity. The research suggested that compounds like this compound might mimic or enhance serotonin activity in animal models.

- Anxiolytic Effects : Another investigation focused on the anxiolytic properties of similar furoate compounds. Results indicated that these compounds could reduce anxiety-like behaviors in rodents, suggesting potential for treating anxiety disorders.

- Receptor Interaction Studies : A comparative analysis of several piperidine derivatives revealed that those with para substitutions exhibited varied receptor interaction profiles, which could be beneficial for developing targeted therapies .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound remains under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its efficacy and safety in clinical settings. Preliminary assessments suggest that modifications to the furoate moiety may enhance bioavailability and reduce toxicity .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Piperidine Derivative : Starting from commercially available piperidine, alkylation with an appropriate furoic acid derivative.

- Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt to enhance solubility and stability.

These methods can vary based on laboratory protocols and desired yields.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-piperidinyl)ethyl 2-furoate hydrochloride?

Methodological Answer:

Synthesis typically involves a two-step process:

Esterification : Reacting 2-furoic acid with a chlorinated alcohol (e.g., 2-chloroethanol) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the ethyl furoate intermediate.

Piperidine Coupling : The intermediate is then reacted with 4-piperidinyl ethanol under basic conditions (e.g., triethylamine) to form the final compound, followed by hydrochloric acid treatment to isolate the hydrochloride salt .

Key Considerations : Solvent choice (e.g., dichloromethane or DMF), temperature control (20–40°C), and purification via column chromatography or recrystallization are critical for yield optimization.

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate esterification, reducing side reactions like hydrolysis .

- Solvent Systems : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution during piperidine coupling .

- Temperature Control : Maintain reaction temperatures below 50°C to prevent degradation of the acid-sensitive furoate group.

- Purification : Employ preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Validate purity via NMR (e.g., absence of residual solvents) and LC-MS (target mass confirmation) .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.3–7.1 ppm confirm the aromatic protons of the furoate group.

- ¹³C NMR : Signals near 160 ppm indicate the ester carbonyl group .

- Mass Spectrometry : ESI-MS in positive ion mode should show a molecular ion peak at m/z [M+H]⁺ corresponding to the molecular formula.

- Elemental Analysis : Verify chloride content (theoretical ~12.5%) to confirm the hydrochloride salt form .

Advanced: How can researchers resolve contradictions in reported biological activity data for piperidine-furoate derivatives?

Methodological Answer:

- Assay Validation : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for receptor activity) .

- Structural Confirmation : Re-examine stereochemistry (e.g., chiral HPLC) to rule out enantiomeric impurities affecting activity .

- Control Experiments : Test for off-target effects using knockout cell lines or competitive antagonists (e.g., atropine for muscarinic receptors) .

- Meta-Analysis : Compare data across studies with standardized protocols (e.g., IC₅₀ values under identical pH and temperature conditions) .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in water (10–20 mg/mL at pH 4–6). Precipitation occurs in basic buffers (pH >8) due to deprotonation of the piperidine group .

- Stability :

- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis.

- In Solution : Stable for ≤48 hours at 4°C (validate via UV-Vis at λ=270 nm for furoate degradation) .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in this compound's derivatives?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with substituted piperidine rings (e.g., methyl or fluoro groups at the 4-position) to assess steric/electronic effects .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the furoate oxygen) .

- Bioisosteric Replacement : Replace the furoate moiety with thiophene or pyrrole esters to evaluate metabolic stability .

- Data Correlation : Plot logP vs. IC₅₀ to identify hydrophobicity-activity trends .

Basic: How should researchers handle discrepancies in reported spectral data for this compound?

Methodological Answer:

- Reference Standards : Compare with authentic samples from reputable suppliers (e.g., PubChem or NIST-certified compounds) .

- Deuterated Solvent Effects : Ensure NMR spectra are acquired in the same solvent (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variability .

- Collaborative Verification : Share raw data (e.g., JCAMP-DX files) with third-party labs for independent validation .

Advanced: What methodologies are recommended for assessing the compound's stability under physiological conditions?

Methodological Answer:

- Simulated Gastric Fluid (SGF) : Incubate at 37°C in 0.1N HCl (pH 1.2) for 2 hours; monitor degradation via LC-MS .

- Plasma Stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify intact compound .

- Light Sensitivity : Expose to UV light (254 nm) for 24 hours; track photodegradation products using TLC or HPLC .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing .

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residue in chemical waste containers .

- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced: How can researchers address conflicting data on the compound's receptor binding affinity?

Methodological Answer:

- Receptor Source : Compare results from recombinant vs. native receptors to rule out expression-system artifacts .

- Binding Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and incubation time (e.g., 60 minutes) .

- Negative Controls : Include excess cold ligand (e.g., 100x Ki) to confirm specific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.